molecular formula C7H12N2OS B14910166 5-pentyl-1,3,4-oxadiazole-2(3H)-thione

5-pentyl-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B14910166
M. Wt: 172.25 g/mol
InChI Key: XAYVOBTVZMWMCQ-UHFFFAOYSA-N
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Description

5-pentyl-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound with the molecular formula C7H12N2OS It belongs to the class of oxadiazoles, which are five-membered rings containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-pentyl-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. The reaction conditions often include:

    Reagents: Hydrazides, carbon disulfide, base (e.g., potassium hydroxide)

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

The general reaction scheme can be represented as follows:

RCONHNH2+CS2KOH, refluxThis compound\text{RCONHNH}_2 + \text{CS}_2 \xrightarrow{\text{KOH, reflux}} \text{this compound} RCONHNH2​+CS2​KOH, reflux​this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Large-scale reactors: To handle bulk quantities of reagents

    Continuous flow systems: For efficient and consistent production

    Purification steps: Including crystallization and filtration to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

5-pentyl-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones

    Reduction: Can be reduced to form corresponding thiols

    Substitution: Can undergo nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Thiols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

5-pentyl-1,3,4-oxadiazole-2(3H)-thione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential antimicrobial and antifungal properties

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-pentyl-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can:

    Inhibit enzyme activity: By binding to the active site of enzymes

    Disrupt cellular processes: By interfering with the function of essential proteins

    Induce oxidative stress: By generating reactive oxygen species (ROS)

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-oxadiazole
  • 1,3,4-thiadiazole
  • 1,3,4-oxadiazole

Comparison

5-pentyl-1,3,4-oxadiazole-2(3H)-thione is unique due to its specific substitution pattern and sulfur-containing ring structure. Compared to other oxadiazoles, it exhibits distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

5-pentyl-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C7H12N2OS/c1-2-3-4-5-6-8-9-7(11)10-6/h2-5H2,1H3,(H,9,11)

InChI Key

XAYVOBTVZMWMCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NNC(=S)O1

Origin of Product

United States

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